molecular formula C16H11Cl2NO B189282 2,4-Dichloro-7-methoxy-3-phenylquinoline CAS No. 108832-16-2

2,4-Dichloro-7-methoxy-3-phenylquinoline

Cat. No. B189282
M. Wt: 304.2 g/mol
InChI Key: CFBPNDXUUDXHPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloro-7-methoxy-3-phenylquinoline (DMQ) is a synthetic organic compound that belongs to the quinoline family. It is a potent inhibitor of protein kinase CK2, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. DMQ has been extensively studied for its potential application in cancer treatment and other diseases.

Mechanism Of Action

2,4-Dichloro-7-methoxy-3-phenylquinoline exerts its inhibitory effect on protein kinase CK2 by binding to its ATP-binding site. This leads to the inhibition of CK2 activity, which results in the disruption of various cellular processes, including cell proliferation and survival. 2,4-Dichloro-7-methoxy-3-phenylquinoline has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.

Biochemical And Physiological Effects

2,4-Dichloro-7-methoxy-3-phenylquinoline has been shown to have several biochemical and physiological effects. It inhibits the phosphorylation of various proteins, including p53, AKT, and ERK. 2,4-Dichloro-7-methoxy-3-phenylquinoline also induces the expression of the tumor suppressor protein p21, which plays a crucial role in cell cycle regulation. In addition, 2,4-Dichloro-7-methoxy-3-phenylquinoline has been shown to inhibit the expression of various pro-inflammatory cytokines, including TNF-α and IL-6.

Advantages And Limitations For Lab Experiments

2,4-Dichloro-7-methoxy-3-phenylquinoline has several advantages for lab experiments. It is a potent and selective inhibitor of CK2, which makes it an excellent tool for studying the role of CK2 in various cellular processes. 2,4-Dichloro-7-methoxy-3-phenylquinoline is also relatively stable and can be easily synthesized in the lab. However, 2,4-Dichloro-7-methoxy-3-phenylquinoline has some limitations. It is toxic to cells at high concentrations, which can limit its use in cell-based assays. 2,4-Dichloro-7-methoxy-3-phenylquinoline also has poor solubility in water, which can make it challenging to use in in vivo experiments.

Future Directions

There are several future directions for 2,4-Dichloro-7-methoxy-3-phenylquinoline research. One area of interest is the development of 2,4-Dichloro-7-methoxy-3-phenylquinoline analogs with improved potency and selectivity. Another area of research is the combination of 2,4-Dichloro-7-methoxy-3-phenylquinoline with other anti-cancer agents to enhance its therapeutic efficacy. 2,4-Dichloro-7-methoxy-3-phenylquinoline has also been studied for its potential application in other diseases, such as parasitic infections and neurodegenerative disorders. Further research is needed to explore the full potential of 2,4-Dichloro-7-methoxy-3-phenylquinoline in these areas.
Conclusion:
In conclusion, 2,4-Dichloro-7-methoxy-3-phenylquinoline is a potent and selective inhibitor of protein kinase CK2, which has gained significant attention in scientific research due to its potential application in cancer treatment and other diseases. 2,4-Dichloro-7-methoxy-3-phenylquinoline has several advantages for lab experiments, but also has some limitations. Further research is needed to explore the full potential of 2,4-Dichloro-7-methoxy-3-phenylquinoline in various disease areas.

Synthesis Methods

The synthesis of 2,4-Dichloro-7-methoxy-3-phenylquinoline involves the reaction of 2,4-dichloro-3-phenylquinoline with methanol in the presence of a catalyst. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of 2,4-Dichloro-7-methoxy-3-phenylquinoline and hydrogen chloride as a byproduct. The purity of 2,4-Dichloro-7-methoxy-3-phenylquinoline can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

2,4-Dichloro-7-methoxy-3-phenylquinoline has gained significant attention in scientific research due to its potential application in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer. 2,4-Dichloro-7-methoxy-3-phenylquinoline has also been studied for its anti-inflammatory, anti-viral, and anti-parasitic properties.

properties

CAS RN

108832-16-2

Product Name

2,4-Dichloro-7-methoxy-3-phenylquinoline

Molecular Formula

C16H11Cl2NO

Molecular Weight

304.2 g/mol

IUPAC Name

2,4-dichloro-7-methoxy-3-phenylquinoline

InChI

InChI=1S/C16H11Cl2NO/c1-20-11-7-8-12-13(9-11)19-16(18)14(15(12)17)10-5-3-2-4-6-10/h2-9H,1H3

InChI Key

CFBPNDXUUDXHPZ-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)C(=C(C(=N2)Cl)C3=CC=CC=C3)Cl

Canonical SMILES

COC1=CC2=C(C=C1)C(=C(C(=N2)Cl)C3=CC=CC=C3)Cl

Origin of Product

United States

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